molecular formula C8H9N3OS B2977796 4-Methoxy-benzothiazole-2,6-diamine CAS No. 702636-35-9

4-Methoxy-benzothiazole-2,6-diamine

Cat. No.: B2977796
CAS No.: 702636-35-9
M. Wt: 195.24
InChI Key: CYICLOPCYFOPRK-UHFFFAOYSA-N
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Description

4-Methoxy-benzothiazole-2,6-diamine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structureThe molecular formula of this compound is C8H9N3OS, and it has a molecular weight of 195.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-benzothiazole-2,6-diamine typically involves the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes or ketones. One common method includes the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another method involves the intramolecular cyclization of thioformanilides using 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-benzothiazole-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amino positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

4-Methoxy-benzothiazole-2,6-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-6-methoxybenzothiazole
  • 2-Mercaptobenzothiazole
  • 6-Methoxy-2-methylbenzothiazole

Comparison: 4-Methoxy-benzothiazole-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-6-methoxybenzothiazole, it has an additional amino group that enhances its reactivity and potential for forming hydrogen bonds. 2-Mercaptobenzothiazole, on the other hand, contains a thiol group, making it more reactive in thiol-disulfide exchange reactions. 6-Methoxy-2-methylbenzothiazole differs by having a methyl group instead of an amino group, which affects its electronic properties and reactivity .

Properties

IUPAC Name

4-methoxy-1,3-benzothiazole-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-12-5-2-4(9)3-6-7(5)11-8(10)13-6/h2-3H,9H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYICLOPCYFOPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)N)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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